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Compound of Interest

Compound Name: PROTAC c-Met degrader-2

Cat. No.: B15544065

In-Depth Technical Guide: PROTAC c-Met
Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical
composition, and biological activity of PROTAC c-Met degrader-2, a proteolysis-targeting
chimera designed to induce the degradation of the c-Met proto-oncogene.

Core Concepts: PROTACs and the c-Met Target

Proteolysis-targeting chimeras (PROTACS) are heterobifunctional molecules that offer a novel
therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-
proteasome system (UPS), to selectively eliminate target proteins. A PROTAC typically consists
of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits
an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure facilitates the
formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination
of the POI and its subsequent degradation by the proteasome.

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR),
is a well-validated target in oncology. Aberrant c-Met signaling, driven by gene amplification,
mutation, or overexpression, is implicated in the development and progression of numerous
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cancers. It activates downstream pathways, including the RAS-MAPK and PI3K-AKT pathways,
which promote cell proliferation, survival, migration, and invasion.

PROTAC c-Met Degrader-2: Structure and Chemical
Composition

PROTAC c-Met degrader-2 is a synthetic molecule designed to specifically target the c-Met
protein for degradation. Its structure is a conjugate of the c-Met inhibitor Foretinib, a linker
moiety, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a derivative of
thalidomide.

Chemical Structure:

e c-Met Ligand: Foretinib

e E3 Ligase Ligand: CRBN ligand (Thalidomide derivative)

 Linker: A polyether-based linker connects the c-Met ligand to the CRBN ligand.
Chemical Formula: CsiHsoF2NeO13[1]

IUPAC Name: 1-N'-[4-[7-[3-[3-[3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-
ylloxyethylamino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yljoxy-3-
fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]

Molecular Weight: 992.97 g/mol [2][3]

Quantitative Biological Data

The efficacy of PROTAC c-Met degrader-2 has been characterized by its ability to induce the
degradation of the c-Met protein. The key performance metric for a PROTAC is the DC50
value, which represents the concentration of the compound required to degrade 50% of the
target protein.

Parameter Value Cell Line Reference

DC50 50 nM Not Specified [21[31[4]
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Further quantitative data, including IC50 for c-Met inhibition, Dmax (maximum degradation),
selectivity against other kinases, and pharmacokinetic parameters, are detailed within the
patent documentation W0O2018226542A1.[2][3]

Signaling Pathways and Mechanism of Action

PROTAC c-Met degrader-2 functions by inducing the selective degradation of the c-Met
protein, thereby inhibiting its downstream signaling cascades.
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c-Met Signaling Pathway.
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The degradation of c-Met by PROTAC c-Met degrader-2 effectively shuts down these pro-
cancerous signaling pathways.

The mechanism of action for PROTAC c-Met degrader-2 follows the canonical PROTAC
model:

PROTAC c-Met Degrader-2 Mechanism of Action
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PROTAC Mechanism.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize PROTAC
c-Met degrader-2, based on standard methodologies in the field. Specific details for this
molecule are outlined in patent WO2018226542A1.

Synthesis of PROTAC c-Met Degrader-2

The synthesis of PROTAC c-Met degrader-2 involves a multi-step chemical process. A
detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and
purification methods, is provided in the experimental section of patent WO2018226542A1. The
general approach involves the synthesis of the Foretinib-linker conjugate and the CRBN-linker
conjugate, followed by a final coupling reaction to yield the heterobifunctional PROTAC.

c-Met Degradation Assay (Western Blot)

This assay is used to determine the DC50 and Dmax of the PROTAC.
Materials:

e c-Met expressing cancer cell line (e.g., Hs746T, EBC-1)

o Cell culture medium and supplements

 PROTAC c-Met degrader-2

e DMSO (vehicle control)

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

o PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-c-Met, anti-GAPDH, or anti--actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

o Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere
overnight. Treat the cells with a serial dilution of PROTAC c-Met degrader-2 or DMSO for a
specified time (e.g., 24 hours).

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting:

[¢]

Normalize protein concentrations and prepare samples with Laemmli buffer.

[¢]

Separate proteins by SDS-PAGE and transfer them to a membrane.

[e]

Block the membrane and incubate with primary antibodies overnight at 4°C.

o

Wash the membrane and incubate with HRP-conjugated secondary antibody.

[¢]

Detect the signal using an ECL substrate and an imaging system.

o Data Analysis: Quantify the band intensities and normalize the c-Met signal to the loading
control. Calculate the percentage of c-Met degradation relative to the vehicle control for each
concentration. The DC50 is determined by fitting the data to a dose-response curve.
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Western Blot Workflow for c-Met Degradation
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Western Blot Workflow.
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Cell Viability Assay

This assay measures the effect of c-Met degradation on cell proliferation and viability.
Materials:

» c-Met dependent cancer cell line

o Cell culture medium and supplements

 PROTAC c-Met degrader-2

e DMSO

o Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)

o Plate reader (luminometer or spectrophotometer)

Protocol:

e Cell Seeding: Seed cells in 96-well plates.

o Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period
(e.g., 72 hours).

» Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
» Signal Measurement: Measure the luminescence or absorbance using a plate reader.

o Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by
fitting the data to a dose-response curve.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the PROTAC in a living organism.
Materials:

e Immunocompromised mice (e.g., nude or NOD/SCID)
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c-Met driven tumor cells

PROTAC c-Met degrader-2 formulated for in vivo administration

Vehicle control

Calipers for tumor measurement
Protocol:
e Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

e Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice
into treatment and control groups.

o Dosing: Administer the PROTAC or vehicle control according to a predetermined schedule
and route (e.g., intraperitoneal or oral).

e Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular
intervals. Also, monitor the body weight and overall health of the mice.

o Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
further analysis (e.g., Western blot to confirm c-Met degradation).

Conclusion

PROTAC c-Met degrader-2 represents a promising therapeutic agent for the treatment of c-
Met-driven cancers. Its ability to induce the degradation of c-Met offers a distinct advantage
over traditional small-molecule inhibitors, potentially leading to a more profound and durable
anti-tumor response. The data and protocols presented in this guide provide a foundational
understanding for researchers and drug developers working in the field of targeted protein
degradation. For more detailed information, please refer to patent W0O2018226542A1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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